molecular formula C16H22O2Si3 B102716 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane CAS No. 17875-55-7

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

Cat. No.: B102716
CAS No.: 17875-55-7
M. Wt: 330.6 g/mol
InChI Key: BSXVSQHDSNEHCJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

As an organosilicon compound, it has excellent properties such as heat resistance, cold resistance, corrosion resistance, and electrical insulation . These properties suggest that it could potentially interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported.

Molecular Mechanism

It is known that the compound has a trisiloxane skeleton, which suggests potential for binding interactions with biomolecules . Specific interactions, such as enzyme inhibition or activation and changes in gene expression, have not been reported.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane is typically synthesized through chemical reactions involving methylated phenyl dichlorosilane and triphenylchlorosilane . The reaction conditions can be adjusted based on the desired yield and purity of the product. Commonly, the reaction is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various siloxane derivatives, which have applications in different fields such as polymer science and materials engineering .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane stands out due to its unique combination of methyl and diphenyl groups attached to a trisiloxane skeleton. This structure imparts exceptional thermal stability, chemical resistance, and electrical insulation properties, making it highly valuable in various industrial and scientific applications .

Properties

InChI

InChI=1S/C16H22O2Si3/c1-19(2)17-21(18-20(3)4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXVSQHDSNEHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884993
Record name Trisiloxane, 1,1,5,5-tetramethyl-3,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17875-55-7
Record name Trisiloxane, 1,1,5,5-tetramethyl-3,3-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017875557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisiloxane, 1,1,5,5-tetramethyl-3,3-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trisiloxane, 1,1,5,5-tetramethyl-3,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.011
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane
Reactant of Route 2
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Reactant of Route 3
1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane
Reactant of Route 4
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Reactant of Route 5
1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane
Reactant of Route 6
1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane
Customer
Q & A

Q1: What is the significance of the self-crosslinking reaction in 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane containing polymers?

A1: The self-crosslinking reaction in unsaturated poly(silyl ester) containing this compound units significantly impacts the material's physical properties. Research shows that upon crosslinking, the viscous liquid polymer transforms into a solid product []. This transformation is attributed to the reduction of the ethenylene (C=C) signal in the 1H-NMR spectra, indicating successful crosslinking []. Furthermore, the crosslinked product exhibits a higher glass transition temperature and improved thermal stability compared to its linear counterpart []. This enhanced thermal resistance is crucial for various applications demanding durability at elevated temperatures.

Q2: How does the structure of the self-crosslinked product of the poly(silyl ester) containing this compound units differ from the linear polymer?

A2: The self-crosslinked product of the poly(silyl ester) exists as a mixture of linear isomers and four-membered ring isomers, a structural characteristic absent in the linear poly(silyl ester) []. This structural difference arises from the radical initiated crosslinking reaction using 2,2'-azobis(isobutyronitrile) (AIBN) [].

Q3: Besides the properties mentioned in the first two questions, are there any other physical properties reported for this compound?

A3: Yes, a separate study has investigated and reported the density, viscosity, and vapor pressure of this compound [, ]. These properties are crucial for understanding the compound's behavior in various applications and for developing efficient processing techniques.

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